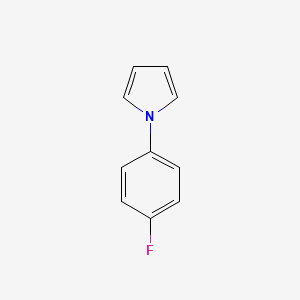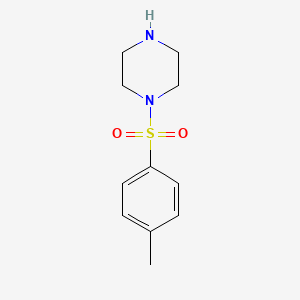
1-(4-Fluorophenyl)pyrrole
Descripción general
Descripción
“1-(4-Fluorophenyl)pyrrole” is a laboratory chemical . It is used for research and development purposes and not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
Pyrrole synthesis involves various methods. One such method is the Paal-Knorr pyrrole condensation, which allows the synthesis of N-substituted pyrroles under mild reaction conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of “1-(4-Fluorophenyl)pyrrole” is C10H8FN with a molecular weight of 161.18 .Chemical Reactions Analysis
Pyrrole undergoes various chemical reactions. For instance, it can undergo a highly regioselective N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles .Physical And Chemical Properties Analysis
Pyrrole is a 5-membered aromatic heterocycle. It has a dipole in which the positive end lies on the side of the heteroatom, with a dipole moment of 1.58 D .Aplicaciones Científicas De Investigación
Crystallography
The crystal structure of ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate has been studied . This research provides valuable data on the atomic coordinates and displacement parameters, which can be useful in various fields such as material science and pharmaceuticals .
Synthesis of Pharmaceuticals
Pyrrole subunits, like the one in 1-(4-Fluorophenyl)pyrrole, have diverse applications in the synthesis of therapeutically active compounds. These include fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .
Fluorescence Studies
Compounds containing pyrrole units are often used in fluorescence studies. For example, BOPHY (bis(difluoroboron)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine) is a fluorophore that’s gaining popularity in applications ranging from molecular sensors to photosensitizers for solar cells .
Material Science
The study of the crystal structure of 1-(4-Fluorophenyl)pyrrole derivatives can provide insights into the design of new materials with desired properties .
Photochemical Reactions
Pyrrole compounds are widely used in various synthetic reactions that involve photochemical reactions .
Drug Discovery
The powerful pharmaceutical and pharmacological features provided by the pyrrole nucleus make it a pharmacophore unit of many drugs .
Mecanismo De Acción
Target of Action
1-(4-Fluorophenyl)pyrrole is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors . The indole nucleus is found in many important synthetic drug molecules and has been helpful in developing new useful derivatives .
Mode of Action
It is known that indole derivatives, which include 1-(4-fluorophenyl)pyrrole, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
The action of 1-(4-Fluorophenyl)pyrrole can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . It is also recommended to use the compound only outdoors or in a well-ventilated area .
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-fluorophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAPGGZDHAHLGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352489 | |
| Record name | 1-(4-fluorophenyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81329-31-9 | |
| Record name | 1-(4-fluorophenyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 81329-31-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the fluorine atom in 2,5-diferrocenyl-1-(4-fluorophenyl)pyrrole concerning its electrochemical behavior?
A1: The presence of the fluorine atom in the 4-fluorophenyl substituent of 2,5-diferrocenyl-1-(4-fluorophenyl)pyrrole plays a crucial role in influencing its electrochemical behavior. The electron-withdrawing nature of fluorine affects the electron density of the pyrrole ring, which in turn, influences the electronic communication between the two ferrocenyl units. [, ] This is evident in the cyclic voltammetry studies, where the first oxidation potential (Ea1) and the difference between the two oxidation potentials (ΔE) correlate with the Hammett constant (σ) of the substituent. [] A more electron-withdrawing substituent, such as fluorine, leads to a higher Ea1 and a larger ΔE, indicating weaker electronic communication between the ferrocenyl units. []
Q2: How does the structure of 2,5-diferrocenyl-1-(4-fluorophenyl)pyrrole compare to other similar compounds in the study, and how does this impact their electrochemistry?
A2: The research investigates a series of 2,5-diferrocenyl five-membered heterocyclic compounds, including 2,5-diferrocenyl-1-(4-fluorophenyl)pyrrole, with variations in the substituent on the pyrrole ring or the type of heteroatom. [] The study found that the nature of the heteroatom significantly affects the electronic communication between the two ferrocenyl units. [] For instance, compounds containing a pyrrole ring exhibited weaker electronic communication compared to those containing a thiophene or furan ring. [] This difference in electronic communication is attributed to the varying electron-donating abilities of the heteroatoms, which impacts the electron density on the central ring system and influences the interactions between the ferrocenyl units.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Chloropyrido[2,3-b]pyrazine](/img/structure/B1300161.png)







![4-[(5-Methylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B1300180.png)
![4-{[(Phenylsulfonyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B1300182.png)